
Swelyyplranl-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound SWELYYPLRANL-NH2 is a peptide known for its role as an antagonist of E-cadherin and N-cadherin. These cadherins are crucial for cell-cell adhesion in epithelial tissues. The peptide sequence is Serine-Tryptophan-Glutamic acid-Leucine-Tyrosine-Tyrosine-Proline-Leucine-Arginine-Alanine-Asparagine-Leucine-NH2 . This compound has been extensively studied for its ability to inhibit cell aggregation and promote drug delivery through epithelial and endothelial permeability barriers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SWELYYPLRANL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: SWELYYPLRANL-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the extracellular domains of E-cadherin and N-cadherin, inhibiting their function .
Common Reagents and Conditions: The peptide is typically used in aqueous solutions or dimethyl sulfoxide (DMSO) for biological assays. The binding interactions are studied under physiological conditions, often in cell culture media .
Major Products Formed: The primary outcome of the interaction between This compound and cadherins is the inhibition of cell-cell adhesion, leading to changes in cell behavior and signaling pathways .
Scientific Research Applications
Chemistry: In chemistry, SWELYYPLRANL-NH2 is used to study the structural and functional aspects of cadherin-mediated cell adhesion. It serves as a tool to dissect the molecular interactions involved in cell-cell adhesion .
Biology: In biological research, this peptide is employed to investigate the role of cadherins in various cellular processes, including embryonic development, tissue morphogenesis, and cancer metastasis .
Medicine: In medicine, This compound has potential therapeutic applications in cancer treatment. By inhibiting cadherin-mediated cell adhesion, it may prevent tumor cells from metastasizing .
Industry: In the pharmaceutical industry, This compound is used to enhance drug delivery across epithelial and endothelial barriers. Its ability to modulate cell adhesion makes it a valuable tool for improving the bioavailability of therapeutic agents .
Mechanism of Action
SWELYYPLRANL-NH2: exerts its effects by binding to the extracellular domains of E-cadherin and N-cadherin, preventing these proteins from mediating cell-cell adhesion. This disruption of cadherin function leads to changes in cell signaling pathways, including the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and alterations in the expression of pluripotency-related genes .
Comparison with Similar Compounds
H-SWELYYPLRANL-NH2: Another peptide with a similar sequence and function.
DECMA-1: An E-cadherin neutralizing antibody that also inhibits cadherin-mediated cell adhesion.
Uniqueness: SWELYYPLRANL-NH2 is unique in its dual antagonistic activity against both E-cadherin and N-cadherin. This dual activity makes it a versatile tool for studying cadherin function and for potential therapeutic applications .
Properties
Molecular Formula |
C73H106N18O18 |
|---|---|
Molecular Weight |
1523.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H106N18O18/c1-37(2)28-51(61(76)98)84-70(107)56(34-59(75)95)85-62(99)40(7)81-64(101)49(14-10-26-79-73(77)78)82-66(103)53(30-39(5)6)89-71(108)58-15-11-27-91(58)72(109)57(32-42-18-22-45(94)23-19-42)90-68(105)54(31-41-16-20-44(93)21-17-41)88-67(104)52(29-38(3)4)87-65(102)50(24-25-60(96)97)83-69(106)55(86-63(100)47(74)36-92)33-43-35-80-48-13-9-8-12-46(43)48/h8-9,12-13,16-23,35,37-40,47,49-58,80,92-94H,10-11,14-15,24-34,36,74H2,1-7H3,(H2,75,95)(H2,76,98)(H,81,101)(H,82,103)(H,83,106)(H,84,107)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,108)(H,90,105)(H,96,97)(H4,77,78,79)/t40-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
IUFAAWPVHIXXCQ-ZZLSJORXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


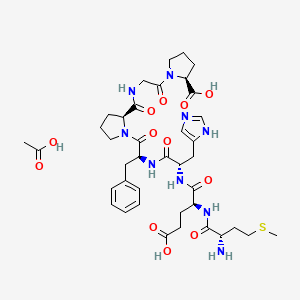
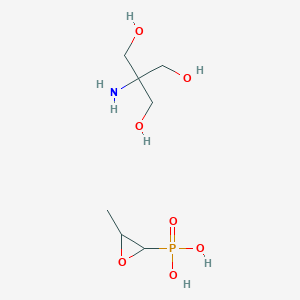




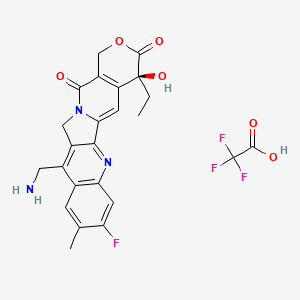
![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)
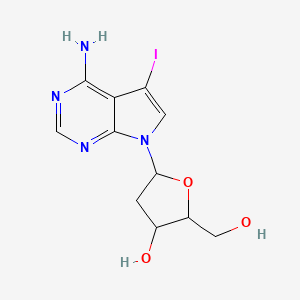


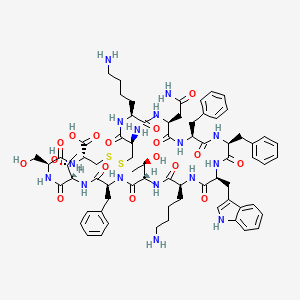
![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)
